molecular formula C12H18N2O B13286626 4-[(Pentan-3-yl)amino]benzamide

4-[(Pentan-3-yl)amino]benzamide

Cat. No.: B13286626
M. Wt: 206.28 g/mol
InChI Key: XPFWEMXDNCCQHO-UHFFFAOYSA-N
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Description

4-[(Pentan-3-yl)amino]benzamide is an organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pentan-3-yl)amino]benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and green method . This method offers advantages such as low reaction times, high yields, and eco-friendly conditions.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be incompatible with certain functionalized molecules . advancements in catalyst development and reaction conditions are continuously improving the efficiency and sustainability of these processes.

Chemical Reactions Analysis

Types of Reactions

4-[(Pentan-3-yl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-[(Pentan-3-yl)amino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Pentan-3-yl)amino]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound with a simpler structure.

    N-Butylbenzamide: A derivative with a butyl group attached to the amide nitrogen.

    4-Aminobenzamide: A derivative with an amino group attached to the benzene ring.

Uniqueness

4-[(Pentan-3-yl)amino]benzamide is unique due to the presence of the pentan-3-yl group, which can influence its chemical properties and biological activity. This structural variation can result in different reactivity and interactions compared to other benzamide derivatives .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-(pentan-3-ylamino)benzamide

InChI

InChI=1S/C12H18N2O/c1-3-10(4-2)14-11-7-5-9(6-8-11)12(13)15/h5-8,10,14H,3-4H2,1-2H3,(H2,13,15)

InChI Key

XPFWEMXDNCCQHO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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